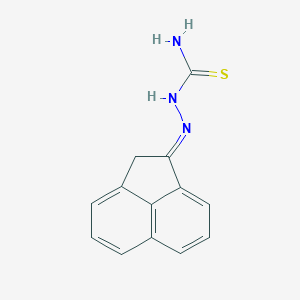

(2Z)-2-(acenaphthylen-1(2H)-ylidene)hydrazinecarbothioamide

Description

1(2H)-Acenaphthylenone thiosemicarbazone (ANQ-TSC) is a derivative of acenaphthenequinone, a polycyclic aromatic compound fused with a quinone moiety. Its synthesis typically involves the condensation of acenaphthenequinone with thiosemicarbazide in the presence of an acid catalyst (e.g., HCl or glacial acetic acid) under reflux conditions in ethanol, followed by recrystallization . The compound belongs to the broader class of thiosemicarbazones, which are characterized by a thioamide (–NH–C(=S)–NH₂) group.

Properties

CAS No. |

77532-27-5 |

|---|---|

Molecular Formula |

C13H11N3S |

Molecular Weight |

241.31 g/mol |

IUPAC Name |

[(Z)-2H-acenaphthylen-1-ylideneamino]thiourea |

InChI |

InChI=1S/C13H11N3S/c14-13(17)16-15-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6H,7H2,(H3,14,16,17)/b15-11- |

InChI Key |

QAETZHRJCLMRLK-PTNGSMBKSA-N |

Isomeric SMILES |

C\1C2=CC=CC3=C2C(=CC=C3)/C1=N/NC(=S)N |

Canonical SMILES |

C1C2=CC=CC3=C2C(=CC=C3)C1=NNC(=S)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiosemicarbazones

*Estimated based on structural analogs due to lack of explicit data.

Spectroscopic and Chromatographic Behavior

Mass spectrometry (MS) and chromatographic retention times provide insights into polarity and fragmentation patterns:

- ANQ-TSC: Predicted to exhibit higher molecular ion peaks (~284 m/z) and distinct fragmentation due to the quinone moiety.

- Acetophenone derivatives (e.g., 4-nitroacetophenone TSC): Show prominent [M+H]+ peaks at 238 m/z with nitro-group-related fragmentation .

- Chromatographic polarity : Thiosemicarbazones generally exhibit low retention times in reverse-phase HPLC (e.g., 2.631 min for a generic thiosemicarbazone vs. 5.379 min for 1,3-dioxolane derivatives), suggesting moderate polarity . ANQ-TSC’s extended aromatic system may reduce polarity further, increasing retention times compared to aliphatic analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.